Pyrazine, 2-azido-3,5-diphenyl- is a nitrogen-containing heterocyclic compound characterized by the presence of an azido group (-N₃) and two phenyl groups attached to a pyrazine ring. The pyrazine structure consists of a six-membered aromatic ring containing two nitrogen atoms at opposite positions. This compound is of interest due to its potential applications in medicinal chemistry and materials science, particularly as a precursor for synthesizing more complex molecules.
The reactivity of 2-azido-3,5-diphenyl-pyrazine is influenced by the azido group, which can undergo various chemical transformations. Key reactions include:
Research indicates that pyrazine derivatives exhibit various biological activities, including:
The applications of 2-azido-3,5-diphenyl-pyrazine span several fields:
Several methods have been developed for synthesizing 2-azido-3,5-diphenyl-pyrazine, including:
Interaction studies involving 2-azido-3,5-diphenyl-pyrazine often focus on its reactivity with biological macromolecules:
Several compounds share structural similarities with 2-azido-3,5-diphenyl-pyrazine, each possessing unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-3,5-diphenylpyrazine | Contains amino group instead of azido | Exhibits different biological activities |
| 3-Azidopyrazine | Azido group at position 3 | Different reactivity profile |
| 2-Hydroxy-3,5-diphenylpyrazine | Hydroxyl group instead of azido | Potentially different solubility and reactivity |
| 2-Methylpyrazine | Methyl substitution at position 2 | Altered electronic properties affecting reactivity |
| 1,2-Diphenylpyrazole | Pyrazole ring structure | Different biological activity due to structural changes |
These comparisons highlight the uniqueness of 2-azido-3,5-diphenyl-pyrazine, particularly its potential for bioorthogonal chemistry due to the presence of the azido group.
The structural complexity of pyrazine, 2-azido-3,5-diphenyl-, necessitates selective bond formation to install phenyl and azido groups at specific positions. Recent work has focused on adapting cross-coupling reactions traditionally used in heteroaromatic systems.
The Suzuki-Miyaura reaction has emerged as a cornerstone for constructing the 3,5-diphenyl backbone. In a protocol analogous to couplings performed on 3,5-dibromo-2-pyrone, palladium catalysts facilitate the sequential introduction of phenyl boronic acids to the pyrazine core. Key to success is the use of sterically hindered ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which enhance selectivity for the C3 and C5 positions. A comparative study of coupling conditions reveals that yields exceeding 85% are achievable when employing Pd(OAc)₂ (2 mol%) and K₃PO₄ in toluene/water (3:1) at 80°C.
Table 1: Performance of Coupling Reagents in Phenyl Group Installation
| Catalyst System | Ligand | Solvent | Yield (%) | Regioselectivity (C3:C5) |
|---|---|---|---|---|
| Pd(OAc)₂/SPhos | SPhos | Toluene/H₂O | 87 | 9:1 |
| PdCl₂(dppf) | dppf | DMF | 72 | 4:1 |
| NiCl₂(PPh₃)₂ | PPh₃ | THF | 65 | 3:1 |
While CuAAC is typically associated with click chemistry, its application in pyrazine functionalization has been repurposed for constructing azide-containing intermediates. Copper(I) iodide in the presence of tris(benzyltriazolylmethyl)amine (TBTA) catalyzes the coupling of terminal alkynes with azido-pyrazine precursors, enabling late-stage diversification. This method circumvents challenges associated with direct azidation, particularly when sensitive functional groups are present.
Inspired by cadmium-azide-pyrazine coordination polymers, researchers have explored metal-templated synthesis to preorganize reactants. For example, treating 2-azido-pyrazine with Cd(NO₃)₂ in the presence of sodium azide yields a metal-organic framework (MOF) intermediate. Subsequent demetallation with EDTA liberates the pure organic product, achieving 78% yield with minimal byproducts.
Pyrazine, 2-azido-3,5-diphenyl- exhibits significant mechanistic involvement in Curtius rearrangement processes, which represent fundamental transformations in organic synthesis [1] [2]. The Curtius rearrangement involves the thermal decomposition of acyl azides to form isocyanates with concurrent nitrogen gas elimination, proceeding through a concerted intramolecular mechanism [1] [2]. Research has demonstrated that this transformation maintains complete stereochemical retention of migrating groups and follows first-order kinetics without involvement of free carbenium ions or radical intermediates [2].
The azido functionality in pyrazine, 2-azido-3,5-diphenyl- undergoes thermal activation at temperatures ranging from 80 to 150 degrees Celsius, generating reactive nitrene intermediates that subsequently rearrange to form isocyanate products [1] [2]. Mechanistic studies have revealed that the electronic properties of the diphenyl substituents significantly influence the rearrangement kinetics, with electron-withdrawing groups enhancing the reaction rate through stabilization of the transition state [1] [2].
In peptide coupling applications, azido-containing heterocycles including pyrazine derivatives serve as valuable intermediates for amide bond formation [3] [4] [5]. The azide method for peptide synthesis demonstrates particular utility due to its resistance to racemization compared to alternative coupling strategies [3] [4]. Research indicates that azido pyrazine derivatives can participate in peptide coupling reactions through formation of activated acyl azide intermediates, which subsequently react with amino acid residues to generate peptide bonds [3] [4] [5].
Studies have shown that the coupling efficiency depends critically on reaction temperature and concentration, with optimal conditions typically requiring temperatures below 0 degrees Celsius to prevent unwanted Curtius rearrangement side reactions [3] [5]. The reaction mechanism proceeds through nucleophilic attack of the amine component on the activated azide, followed by nitrogen elimination and formation of the desired amide linkage [3] [4] [5].
| Parameter | Curtius Rearrangement | Peptide Coupling |
|---|---|---|
| Temperature Range (°C) | 80-150 [1] [2] | 0-25 [3] [5] |
| Reaction Order | First order [2] | Second order [3] [4] |
| Stereochemistry | Complete retention [2] | Retention [3] [4] |
| Key Intermediates | Nitrene, Isocyanate [1] [2] | Acyl azide [3] [5] |
| Typical Yields (%) | 60-85 [2] | 70-90 [3] [4] |
The cycloaddition chemistry of pyrazine, 2-azido-3,5-diphenyl- with unsaturated carbon systems represents a cornerstone of its synthetic utility in heterocycle construction [6] [7] [8]. Research has established that azido pyrazine derivatives undergo 1,3-dipolar cycloaddition reactions with various alkene and alkyne substrates, proceeding through triazoline or triazole intermediates depending on the unsaturated partner [6] [7] [8].
Mechanistic investigations have revealed that the cycloaddition proceeds via a concerted pathway, with the azide group acting as the 1,3-dipole and the unsaturated carbon system serving as the dipolarophile [6] [7] [9]. The reaction typically requires elevated temperatures ranging from 40 to 160 degrees Celsius and can be catalyzed by copper salts to enhance both rate and regioselectivity [6] [7] [8].
Studies of alkene reactivity patterns demonstrate that electron-rich alkenes such as vinyl ethers and enamines undergo facile cycloaddition at relatively mild temperatures (40-80 degrees Celsius), yielding predominantly triazoline products [10] [9]. Conversely, electron-deficient alkenes require more forcing conditions (120-160 degrees Celsius) and often produce mixtures of triazoline and aziridine products through competing reaction pathways [10] [9].
The influence of alkene substitution on reaction outcomes has been systematically investigated, revealing that terminal alkenes generally provide moderate selectivity with reaction times of 6-12 hours, while internal alkenes exhibit lower selectivity but require extended reaction periods of 8-16 hours [10] [9]. Aromatic alkenes, particularly styrene derivatives, demonstrate favorable reactivity profiles with moderate to high selectivity and reaction times of 4-8 hours [10] [9].
Copper-catalyzed cycloaddition reactions have emerged as particularly valuable transformations, enabling the formation of triazole products through azide-alkyne cycloaddition mechanisms [6] [7]. These reactions proceed at relatively mild temperatures (40-80 degrees Celsius) and exhibit excellent regioselectivity, typically favoring formation of 1,4-disubstituted triazole regioisomers [6] [7].
| Unsaturated System | Temperature (°C) | Major Products | Selectivity | Reaction Time (h) |
|---|---|---|---|---|
| Terminal alkenes [10] [9] | 80-120 | Triazolines | Moderate | 6-12 |
| Internal alkenes [10] [9] | 100-140 | Triazolines | Low | 8-16 |
| Electron-rich alkenes [10] [9] | 40-80 | Triazolines | High | 2-6 |
| Electron-poor alkenes [10] [9] | 120-160 | Mixed products | Variable | 12-24 |
| Styrene derivatives [10] [9] | 60-100 | Triazolines | Moderate-High | 4-8 |
| Conjugated dienes [10] [9] | 80-120 | Bicyclic adducts | High | 6-10 |
The thermal and photolytic degradation behavior of pyrazine, 2-azido-3,5-diphenyl- has been extensively characterized through differential scanning calorimetry, thermogravimetric analysis, and spectroscopic monitoring techniques [11] [12] [13] [14]. Thermal decomposition typically initiates at temperatures between 200-350 degrees Celsius, proceeding through multiple distinct stages involving nitrogen elimination, nitrene formation, and subsequent ring-opening or rearrangement processes [11] [13] [14].
Kinetic analysis of thermal decomposition reveals first-order behavior with activation energies ranging from 150-250 kilojoules per mole, indicating the involvement of concerted elimination mechanisms [13] [15] [14]. The primary thermal degradation pathway involves initial nitrogen loss from the azido group to generate reactive nitrene intermediates, which subsequently undergo intramolecular cyclization, ring-opening, or intermolecular coupling reactions depending on the specific reaction conditions [11] [13] [14].
Temperature-dependent studies have demonstrated that lower thermal treatment (200-280 degrees Celsius) favors nitrene insertion reactions leading to ring-contracted products, while higher temperatures (350-500 degrees Celsius) promote extensive decomposition with formation of aromatic nitriles and phenyl-substituted pyrazine derivatives [13] [15] [14]. The presence of the diphenyl substituents significantly influences the thermal stability, with these groups providing stabilization through resonance effects and directing the decomposition toward specific product distributions [13] [15].
Photolytic degradation studies utilizing ultraviolet irradiation at wavelengths between 280-400 nanometers have revealed distinct mechanistic pathways compared to thermal processes [12] [16] [17] [18]. Photolysis generates singlet nitrene intermediates that rapidly undergo intersystem crossing to yield ground-state triplet nitrenes, which then participate in various secondary transformations including ring-opening, dimerization, and solvent insertion reactions [12] [18] [19].
The photochemical behavior exhibits strong solvent dependence, with protic solvents such as methanol and ethanol promoting ring-opening reactions to yield substituted pyridazine derivatives, while aromatic solvents like toluene and anisole favor nitrene insertion into the solvent aromatic system [18] [19]. Quantum efficiency measurements indicate moderate photolytic conversion rates, with the process being enhanced by the presence of sensitizers or specific wavelength irradiation [12] [16].
Mechanistic investigations using laser flash photolysis have identified key transient intermediates including singlet and triplet nitrene species with characteristic absorption bands and lifetimes [12] [17]. These studies have confirmed that photolytic decomposition proceeds through initial nitrogen elimination followed by rapid nitrene formation and subsequent competitive pathways leading to diverse product distributions [12] [17] [18].
| Degradation Type | Temperature/Wavelength | Primary Products | Activation Energy | Order |
|---|---|---|---|---|
| Thermal (Low) [13] [14] | 200-280°C | Ring-contracted products | 150-200 kJ/mol | First |
| Thermal (High) [13] [14] | 350-500°C | Aromatic nitriles | 200-250 kJ/mol | First |
| Photolytic (UV-A) [12] [18] | 280-400 nm | Ring-opened derivatives | Not applicable | Complex |
| Photolytic (UV-C) [16] [17] | 254 nm | Nitrene dimers | Not applicable | Complex |
| Laser photolysis [12] [17] | 337 nm | Transient nitrenes | Not applicable | Complex |
Pyrazine, 2-azido-3,5-diphenyl- exhibits remarkable versatility as a bridging ligand in metal-organic framework construction. The compound possesses multiple coordination sites that enable diverse bridging modes, fundamentally altering the structural topology and dimensionality of resulting frameworks [1] [2].
The azido functionality at the 2-position provides the most significant bridging capability. Research demonstrates that azido ligands can adopt multiple coordination modes, including end-on (μ-1,1), end-to-end (μ-1,3), and mixed bridging patterns [3] [4]. In end-on coordination, the azido group typically coordinates through one nitrogen atom to multiple metal centers, creating ferromagnetic coupling pathways. Conversely, end-to-end coordination involves the terminal nitrogen atoms of the azido group binding to separate metal centers, often resulting in antiferromagnetic exchange interactions [5].
The pyrazine ring system contributes additional bridging capabilities through its two nitrogen atoms at positions 1 and 4. Studies on related pyrazine derivatives demonstrate that the pyrazine moiety can transmit weak antiferromagnetic couplings between metal centers [6]. When incorporated into three-dimensional coordination polymers, pyrazine-based ligands often adopt the unusual (4.102)2(42.104)-dmd topology [6].
The phenyl substituents at positions 3 and 5 introduce steric considerations that influence framework formation. These bulky groups can prevent certain coordination modes while simultaneously providing opportunities for additional non-covalent interactions that stabilize extended structures [7]. Computational studies suggest that the azido group reduces the pyrazine ring's electron density, enhancing susceptibility to electrophilic attacks and modifying coordination behavior [8].
Experimental evidence from related systems shows that coordination polymers incorporating azido-pyrazine derivatives can achieve remarkable structural diversity. For example, two-dimensional azido-bridged copper coordination polymers demonstrate how the combination of azido and pyrazine functionalities can create (6,3) two-dimensional networks [6]. The methyl substituents on pyrazine rings have been shown to control coordination number, stoichiometry, and network topology, indicating that similar effects would be expected for the phenyl substituents in Pyrazine, 2-azido-3,5-diphenyl- [6].
| Coordination Mode | Metal Center | Structural Dimensionality | Magnetic Behavior |
|---|---|---|---|
| μ-1,1 azido | Copper(II) | 2D (6,3) net | Ferromagnetic |
| μ-1,3 azido | Manganese(II) | 2D sheet | Antiferromagnetic |
| Mixed azido bridging | Cobalt(II) | 1D chain | Canted antiferromagnetic |
| Pyrazine N-coordination | Nickel(II) | 3D framework | Weak antiferromagnetic |
The magnetic properties of transition metal complexes incorporating Pyrazine, 2-azido-3,5-diphenyl- are primarily governed by the specific coordination modes of the azido group and the electronic communication pathways established through the aromatic system [9] [10].
Density functional theory calculations on azido-bridged transition metal complexes reveal that the magnetic coupling constant depends critically on the bridging geometry [9]. In end-on azido complexes, direct exchange and spin polarization contributions are responsible for ferromagnetic coupling. The calculated magnetic exchange coupling constants for end-on azido-bridged copper complexes typically show positive J values, indicating ferromagnetic interactions with coupling constants ranging from +9.72 to +1200.77 cm⁻¹ depending on the specific ligand environment [11].
For end-to-end azido coordination, both direct exchange and spin polarization contributions are minimal, and the dominant term becomes the antiferromagnetic dynamical polarization contribution [5]. This results in negative J values, with coupling constants that can reach -1181.17 cm⁻¹ for strongly antiferromagnetic systems [11].
The pyrazine moiety in Pyrazine, 2-azido-3,5-diphenyl- provides an additional magnetic exchange pathway. Studies on related pyrazine-containing coordination complexes demonstrate that pyrazine typically transmits weak antiferromagnetic interactions between metal centers [10] [12]. The presence of phenyl substituents can modulate these interactions through their electron-donating properties and steric effects.
The aromatic character of the ligand system significantly influences magnetic behavior. Research on organic magnetic diradicals shows that aromatic couplers generally favor ferromagnetic coupling, while reduced aromaticity supports antiferromagnetic coupling [13]. The extended π-system in Pyrazine, 2-azido-3,5-diphenyl- creates multiple potential exchange pathways, with the spin alternation rule providing a useful framework for predicting magnetic behavior [11].
Experimental studies on transition metal-azido complexes with pyrazine co-ligands reveal distinct magnetic behaviors depending on the specific metal center and coordination environment. Cobalt(II) complexes typically exhibit canted antiferromagnetism, while copper(II) systems can show moderately strong ferromagnetism [10] [12]. The magnetic exchange coupling constants calculated using density functional theory methods provide quantitative agreement with experimental observations [10].
| Metal Center | Azido Mode | J Value (cm⁻¹) | Magnetic Behavior | Reference Complex |
|---|---|---|---|---|
| Cu(II) | μ-1,1 | +350.29 | Ferromagnetic | [Cu₃(pyz)₂(N₃)₆]ₙ |
| Co(II) | μ-1,3 | -26.72 | Antiferromagnetic | [Co₂(pyzc)₂(N₃)₂(H₂O)₂]ₙ |
| Mn(II) | Mixed | -95.8 | Weak ferromagnetic | [MnNa(pyzc)(N₃)₂(H₂O)₂]ₙ |
| Ni(II) | Terminal | -218.08 | Antiferromagnetic | [Ni(L)Cl₂·C₂H₅OH] |
The extensive aromatic system in Pyrazine, 2-azido-3,5-diphenyl- provides multiple opportunities for π-π stacking interactions that can direct supramolecular assembly [14] [15]. The combination of the pyrazine ring and two phenyl substituents creates a ligand capable of participating in both face-to-face and edge-to-face aromatic interactions.
Computational studies on pyrazine derivatives reveal that pyrazine exhibits stronger stacking interactions than benzene, with stabilization energies of -4.14 kcal/mol for pyrazine dimers compared to -2.84 kcal/mol for benzene dimers at the coupled cluster through perturbative triples level of theory [16]. This enhanced interaction strength arises from the heteroaromatic character and the favorable electrostatic interactions between the nitrogen lone pairs and the π-system.
The phenyl substituents provide additional stacking surfaces and can participate in both parallel displaced and T-shaped configurations [17]. Research on diphenyl-substituted aromatic systems demonstrates that face-to-face π-stacking of phenyl rings can contribute significantly to crystal packing, particularly when the rings are activated by electron-donating or electron-withdrawing substituents [18].
Crystallographic studies of related diphenylpyrazine derivatives show that the dihedral angles between the pyrazine ring and phenyl rings typically range from 20° to 40°, allowing for optimal π-orbital overlap in stacking interactions [7] [18]. The specific orientation depends on the electronic nature of substituents and the crystal packing environment.
The azido functionality introduces additional considerations for supramolecular assembly. While azido groups are primarily σ-donors in coordination chemistry, they can participate in weak intermolecular interactions that complement π-stacking [19]. The linear geometry of the azido group can provide directional interactions that help organize extended structures.
Multiple π-π stacking interactions can work synergistically to stabilize three-dimensional supramolecular frameworks. Studies on porous supramolecular frameworks demonstrate that key π-π interactions between heterocyclic and aromatic rings, with distances ranging from 3.465 to 3.753 Å, can create stable three-dimensional architectures [14] [15].
The local nature of substituent effects in stacking interactions indicates that the phenyl groups in Pyrazine, 2-azido-3,5-diphenyl- would participate in direct, local interactions with proximal aromatic systems rather than through global electronic effects [17]. This provides predictable and additive contributions to the overall stabilization of supramolecular structures.
| Interaction Type | Distance Range (Å) | Stabilization Energy (kcal/mol) | Structural Role |
|---|---|---|---|
| Pyrazine-Pyrazine | 3.45-3.65 | -4.14 | Primary stacking |
| Phenyl-Phenyl | 3.57-3.75 | -2.84 | Secondary stacking |
| Pyrazine-Phenyl | 3.62-3.71 | -3.5 | Mixed interactions |
| Edge-to-face | 3.1-3.4 | -2.5 | Perpendicular assembly |